

# 2-Amino-5-Bromo-4-Methylthiazole molecular structure and formula

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## Compound of Interest

Compound Name: 2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055

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## An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **2-Amino-5-Bromo-4-Methylthiazole**. It includes detailed, adaptable experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

### Molecular Structure and Formula

**2-Amino-5-Bromo-4-Methylthiazole** is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. In this compound, the ring is substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.

Molecular Formula:  $C_4H_5BrN_2S$

Chemical Structure:

Caption: Molecular structure of **2-Amino-5-Bromo-4-Methylthiazole**.

### Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Amino-5-Bromo-4-Methylthiazole**.

Property	Value	Reference
CAS Number	3034-57-9	[1]
Molecular Weight	193.06 g/mol	[1]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrN <sub>2</sub> S	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	105-108.5 °C (decomposes)	[2]
Boiling Point (Predicted)	298.3 ± 20.0 °C at 760 mmHg	[3]
Purity	≥98%	[1]

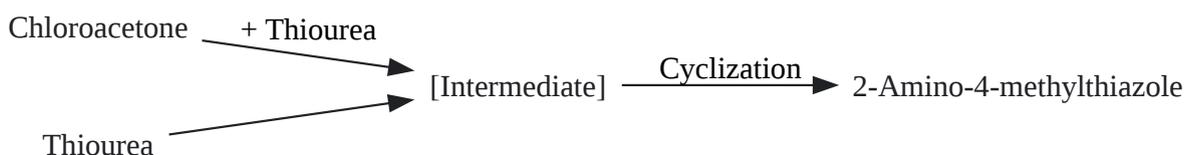
## Experimental Protocols

The synthesis of **2-Amino-5-Bromo-4-Methylthiazole** can be achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-Amino-4-methylthiazole precursor, followed by a regioselective bromination at the 5-position.

### Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This classic method involves the condensation of an  $\alpha$ -haloketone with a thioamide. In this case, chloroacetone reacts with thiourea.

Reaction Scheme:



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Caption: Hantzsch synthesis of 2-Amino-4-methylthiazole.

Materials:

- Thiourea
- Chloroacetone
- Water
- Sodium hydroxide (solid)
- Ether
- Anhydrous sodium sulfate

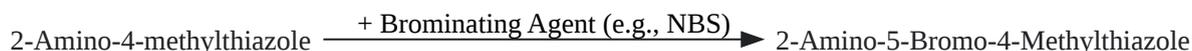
Procedure:[4]

- Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
- With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
- Reflux the resulting yellow solution for two hours.
- Cool the mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while maintaining cooling.
- Separate the upper oily layer. Extract the aqueous layer three times with ether.
- Combine the organic layer and the ethereal extracts, and dry over anhydrous sodium sulfate.
- Filter and remove the ether by distillation.
- Distill the remaining oil under reduced pressure to obtain 2-Amino-4-methylthiazole.

## Step 2: Bromination of 2-Amino-4-methylthiazole

This step involves the selective bromination of the synthesized 2-Amino-4-methylthiazole at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Reaction Scheme:



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Caption: Bromination of 2-Amino-4-methylthiazole.

Materials:

- 2-Amino-4-methylthiazole
- N-Bromosuccinimide (NBS) or Bromine
- N,N-Dimethylformamide (DMF) or Acetic Acid
- Water
- Acetonitrile

Procedure (adapted from similar syntheses):<sup>[5][6]</sup>

- Dissolve 2-Amino-4-methylthiazole (1 equivalent) in DMF or acetic acid in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of the brominating agent (e.g., NBS, 1.05 equivalents, or Bromine, 1 equivalent) in the same solvent dropwise, maintaining the low temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.

## Characterization Data (Predicted and Analogous)

While specific experimental spectra for **2-Amino-5-Bromo-4-Methylthiazole** are not readily available in the literature, data for its hydrochloride salt and the unbrominated precursor provide valuable insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (of the hydrochloride salt): A spectrum is available which would show characteristic peaks for the methyl protons and the amine protons.[7] The chemical shifts would be downfield compared to the free base due to the protonation of the thiazole nitrogen.
- $^{13}\text{C}$  NMR (of the unbrominated precursor, 2-Amino-4-methylthiazole): The spectrum shows distinct signals for the methyl carbon, the two thiazole ring carbons, and the carbon bearing the amino group.[8][9] Upon bromination at the 5-position, the signal for the C5 carbon would show a significant downfield shift, and the signal for the C4 carbon would also be affected.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-Bromo-4-Methylthiazole** is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

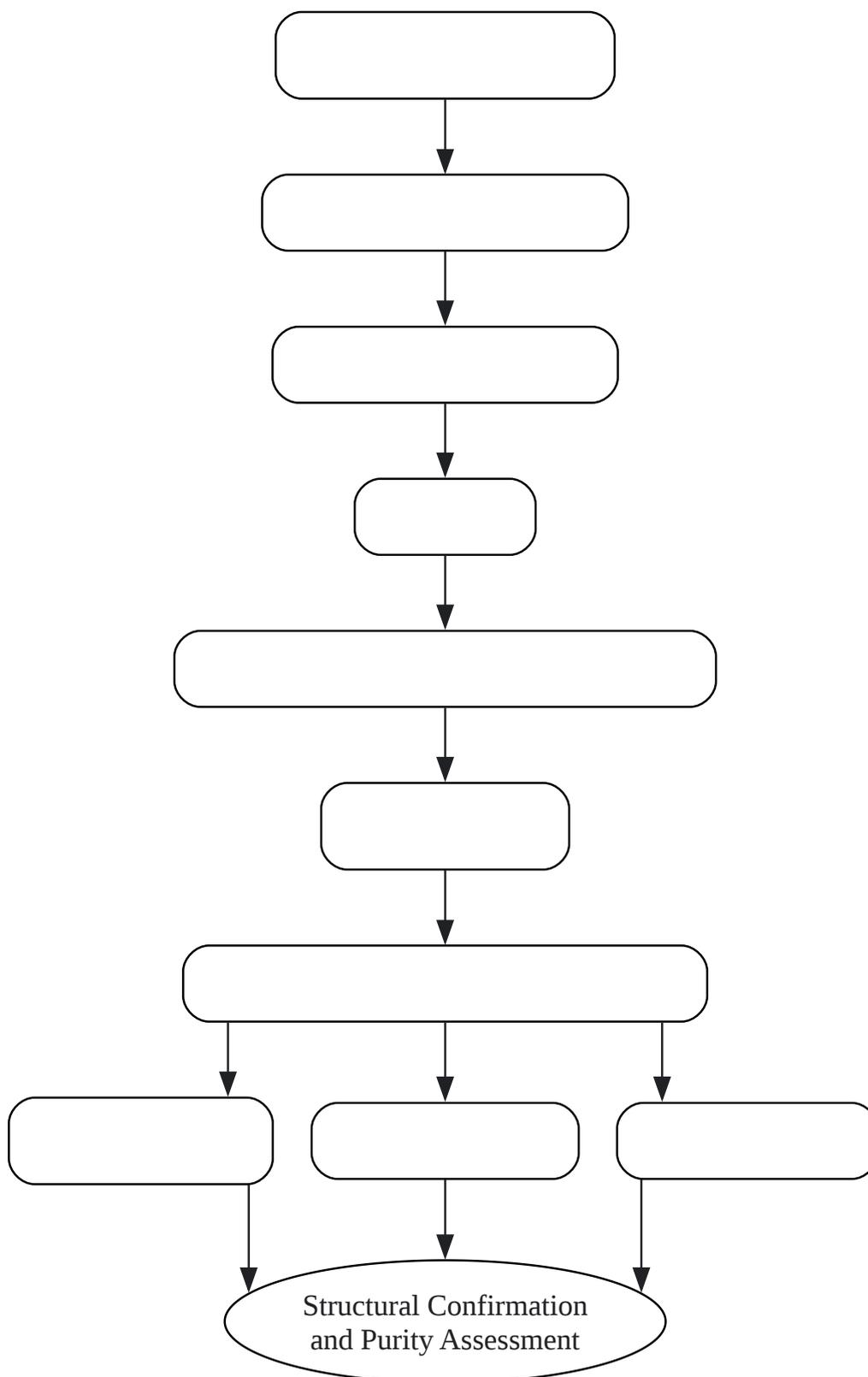
Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H stretching (amino group)	3400-3200
C-H stretching (methyl group)	2950-2850
C=N stretching (thiazole ring)	~1640
C=C stretching (thiazole ring)	~1550
C-N stretching	~1350
C-Br stretching	700-500

## Mass Spectrometry (MS)

The mass spectrum of **2-Amino-5-Bromo-4-Methylthiazole** would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity, separated by 2 m/z units. The exact mass would be approximately 191.9357 and 193.9337 amu.[3]

## Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **2-Amino-5-Bromo-4-Methylthiazole**.



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Caption: Workflow for the synthesis and characterization of **2-Amino-5-Bromo-4-Methylthiazole**.

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